![molecular formula C53H69N5O9 B2957876 3-[2-[2-[2-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[(3S,8R,10S,13S,14S,17S)-17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-N-methylpropanamide CAS No. 2209085-22-1](/img/structure/B2957876.png)

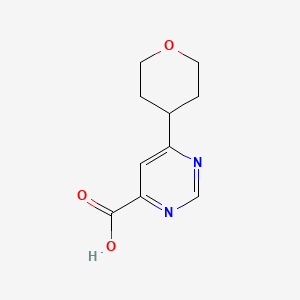

3-[2-[2-[2-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[(3S,8R,10S,13S,14S,17S)-17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-N-methylpropanamide

Übersicht

Beschreibung

This compound is a type of isoindoline-dione . It’s used for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-α .

Synthesis Analysis

The synthesis of this compound involves new processes for the preparation of unsubstituted and substituted 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds . These processes are useful for the commercial production of these compounds .Wissenschaftliche Forschungsanwendungen

Reversal of Multidrug Resistance

A study by Hyafil et al. (1993) explores the application of a similar compound, GF120918, in reversing multidrug resistance (MDR). GF120918 was shown to sensitize cells to the cytotoxicity of drugs like doxorubicin and vincristine, indicating its potential in cancer therapy to overcome drug resistance (Hyafil et al., 1993).

Anticancer Activity

Ruchelman et al. (2004) reported on a compound, 11H-Isoquino[4,3-c]cinnolin-12-one, which shares structural similarities with the target compound. This compound demonstrated potent cytotoxic activity and was identified as a novel topoisomerase I-targeting agent, suggesting its potential use in cancer therapy (Ruchelman et al., 2004).

Synthesis of Pharmaceutical Derivatives

Shirasaka et al. (1990) focused on the synthesis of cotarnine, a derivative of noscapine, from a compound structurally related to the chemical . Their research is significant in the context of pharmaceutical synthesis and drug development (Shirasaka et al., 1990).

Binding Studies and Drug Development

Graulich et al. (2006) studied methoxylated 1,2,3,4-tetrahydroisoquinoliniums derived from compounds similar to the target molecule. These compounds were evaluated for their affinity for apamin-sensitive binding sites, contributing to the development of drugs targeting specific receptors (Graulich et al., 2006).

Chemical Synthesis and Modification

Ishiwata and Itakura (1969) investigated the Bischler-Napieralski cyclization of phenethylamide derivatives. The study provides insights into the synthetic pathways and modifications of compounds structurally related to the target chemical (Ishiwata & Itakura, 1969).

Antibacterial Agents

Sánchez et al. (1995) conducted research on a series of quinolone carboxylic acids, including compounds with similarities to the target molecule, evaluating their antibacterial activity and potential as safer alternatives to classic quinolones (Sánchez et al., 1995).

Antidepressant Discovery

Mahesh et al. (2011) designed and synthesized a series of 3-ethoxyquinoxalin-2-carboxamides, structurally akin to the target compound, as potential 5-HT3 receptor antagonists. Their findings contribute to the discovery of new antidepressants (Mahesh et al., 2011).

Cytotoxic Activity of Analogues

Bongui et al. (2005) synthesized and evaluated acronycine analogues, including benzo[c]pyrano[3,2-h]acridin-7-one derivatives, for their cytotoxic activities. These studies are crucial in the development of new anticancer drugs (Bongui et al., 2005).

Wirkmechanismus

Target of Action

It is related to the treatment of diseases or conditions associated with an abnormally high level or activity of tnf-α .

Mode of Action

Given its association with tnf-α, it can be inferred that it may interact with this cytokine or its signaling pathways to exert its effects .

Biochemical Pathways

The compound is likely involved in the regulation of biochemical pathways related to TNF-α, a cytokine involved in systemic inflammation and a member of a group of cytokines that stimulate the acute phase reaction . .

Result of Action

The compound is useful for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-α

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[(3S,8R,10S,13S,14S,17S)-17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-N-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H69N5O9/c1-52-19-15-38(32-37(52)9-10-39-42-12-11-41(53(42,2)20-16-43(39)52)35-8-7-34-17-21-54-33-36(34)31-35)57(3)47(60)18-23-64-25-27-66-29-30-67-28-26-65-24-22-55-44-6-4-5-40-48(44)51(63)58(50(40)62)45-13-14-46(59)56-49(45)61/h4-8,17,21,31,33,37-39,41-43,45,55H,9-16,18-20,22-30,32H2,1-3H3,(H,56,59,61)/t37?,38-,39-,41+,42-,43?,45?,52-,53+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECHBTRAPARMGI-KMIZWFMDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C5=CC6=C(C=C5)C=CN=C6)C)N(C)C(=O)CCOCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3[C@H]([C@@H]1CC[C@@H]2C4=CC5=C(C=C4)C=CN=C5)CCC6[C@@]3(CC[C@@H](C6)N(C)C(=O)CCOCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H69N5O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

920.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-2,6-dimethyl-4-({4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl}methyl)morpholine](/img/structure/B2957794.png)

![2-{[2-(4-Ethoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-YL]sulfanyl}-N,N-diethylacetamide](/img/structure/B2957795.png)

![3-(4-Methoxyphenyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine](/img/structure/B2957797.png)

![4-cyano-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2957799.png)

![3-(3-Hydroxypropyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2957809.png)

![1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2957811.png)

![2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2957814.png)